

molecular weight of BOC-NH-PEG2-propene

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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

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Technical Guide: BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BOC-NH-PEG2-propene**, a bifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and application, and illustrates its role in the broader context of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of BOC-NH-PEG2-propene

BOC-NH-PEG2-propene, systematically named tert-Butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a versatile chemical tool. It features a tert-butoxycarbonyl (BOC) protected amine, a short polyethylene glycol (PEG) spacer to enhance solubility, and a terminal propene (allyl) group for subsequent chemical modification.

Quantitative Data Summary

The fundamental physicochemical properties of **BOC-NH-PEG2-propene** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₂₃ NO ₄
Molecular Weight	245.32 g/mol
CAS Number	2410236-85-8
Appearance	Colorless to pale yellow oil
Solubility	Soluble in most organic solvents

Experimental Protocols

Detailed methodologies for the synthesis of **BOC-NH-PEG2-propene** and its application in bioconjugation are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Synthesis of BOC-NH-PEG2-propene

The synthesis of **BOC-NH-PEG2-propene** can be achieved in a two-step process involving the synthesis of the amine precursor followed by its protection with a BOC group.

Step 1: Synthesis of 2-(2-(allyloxy)ethoxy)ethan-1-amine

This procedure outlines the synthesis of the amine precursor from 2-(2-chloroethoxy)ethanol.

- Materials: 2-(2-chloroethoxy)ethanol, Allyl alcohol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Sodium azide (NaN₃), Dimethylformamide (DMF), Lithium aluminum hydride (LiAlH₄), Diethyl ether, Distilled water, Sodium sulfate (Na₂SO₄).
- Procedure:
 - Allylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-(2-chloroethoxy)ethanol (1.0 eq) in THF dropwise. After the addition is complete, add allyl alcohol (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

- Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield 2-(2-(allyloxy)ethoxy)ethan-1-ol.
- Azidation: Dissolve the resulting alcohol in DMF and add sodium azide (1.5 eq). Heat the reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate to give 1-(2-(allyloxy)ethoxy)-2-azidoethane.
- Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of the azide in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
- Quenching and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with diethyl ether. Dry the filtrate over Na_2SO_4 and concentrate under reduced pressure to obtain 2-(2-(allyloxy)ethoxy)ethan-1-amine.

Step 2: BOC-Protection of 2-(2-(allyloxy)ethoxy)ethan-1-amine[1][2]

This protocol describes the standard procedure for the protection of the primary amine with a BOC group.

- Materials: 2-(2-(allyloxy)ethoxy)ethan-1-amine, Di-tert-butyl dicarbonate (Boc_2O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO_3), Brine, Anhydrous sodium sulfate (Na_2SO_4).
- Procedure:
 - Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
 - Add triethylamine (1.2 eq) to the solution.
 - Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.[1]

- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench with saturated aqueous NaHCO_3 solution.^[1]
- Extract the product with DCM (3x).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.^[1]
- Purify the crude product by column chromatography on silica gel to yield pure **BOC-NH-PEG2-propene**.

Protocol 2: Application in PROTAC Synthesis - A Conceptual Workflow

The terminal propene group of **BOC-NH-PEG2-propene** can be functionalized, for example, via thiol-ene click chemistry, to conjugate a ligand for a target protein. After deprotection of the BOC group, a second ligand for an E3 ubiquitin ligase can be attached, thus forming a PROTAC.

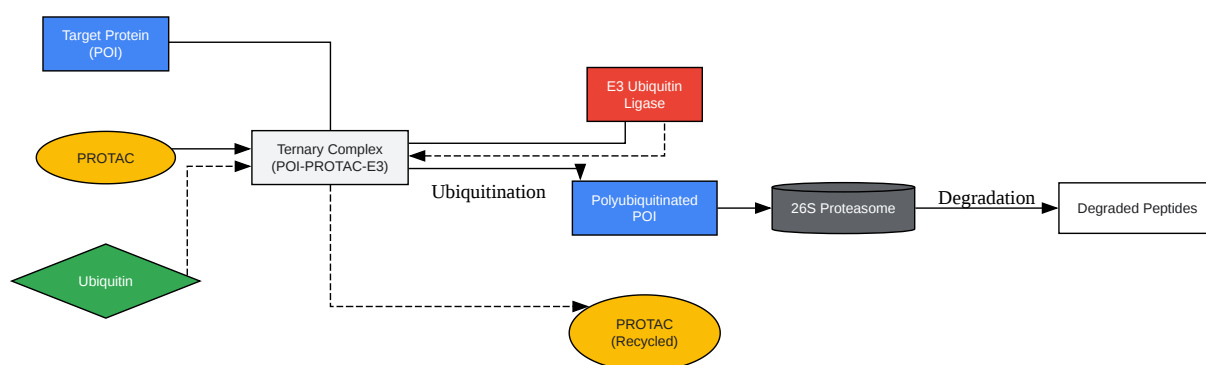
- Step 1: Functionalization of the Propene Group: React **BOC-NH-PEG2-propene** with a thiol-containing ligand for the protein of interest in the presence of a photoinitiator and UV light.
- Step 2: BOC Deprotection: Remove the BOC protecting group using trifluoroacetic acid (TFA) in DCM to reveal the primary amine.
- Step 3: E3 Ligase Ligand Conjugation: Couple the exposed amine with an activated carboxylic acid of an E3 ligase ligand (e.g., using HATU or HOBt/EDC coupling reagents) to form the final PROTAC molecule.

Role in Targeted Protein Degradation

BOC-NH-PEG2-propene is a key building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

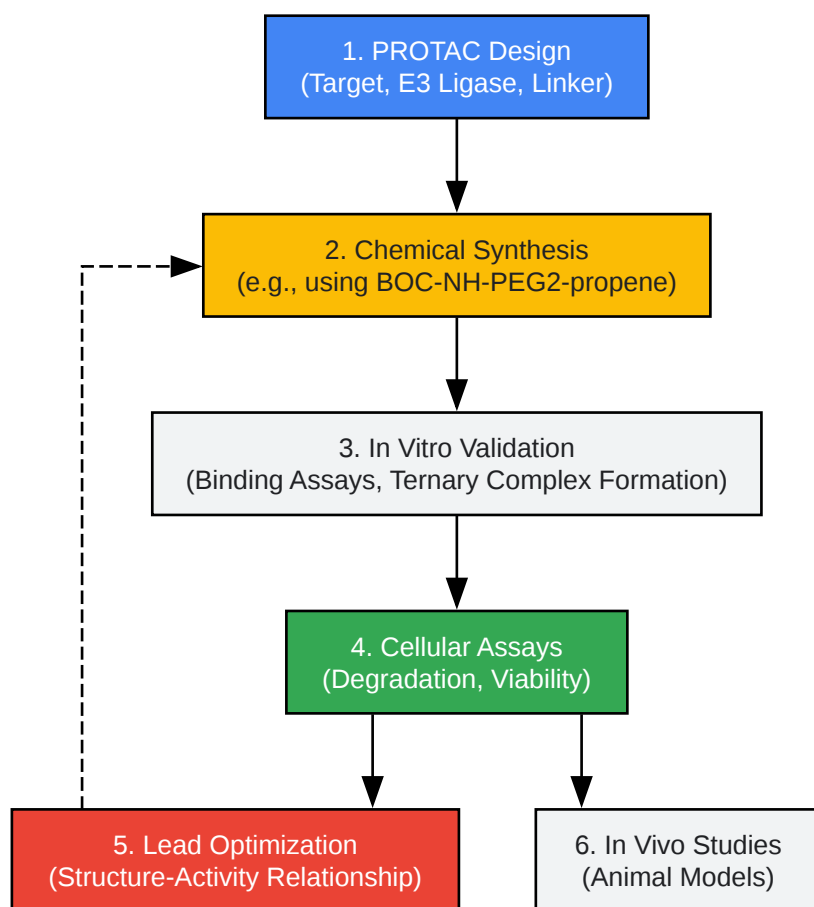


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Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a logical progression from design and synthesis to cellular evaluation.



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Caption: A typical workflow for PROTAC drug development.

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